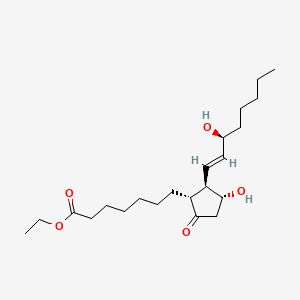
Alprostadil-Ethylester
Übersicht
Beschreibung
Prostaglandin E1 ethyl ester is a derivative of Prostaglandin E1, a naturally occurring prostaglandin with various physiological functions. Prostaglandin E1 ethyl ester is synthesized to enhance the stability and bioavailability of Prostaglandin E1. It is known for its vasodilatory, hypotensive, and anti-platelet activities .
Wissenschaftliche Forschungsanwendungen
Prostaglandin E1-Ethylester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Ausgangsmaterial für die Synthese verschiedener Prostaglandin-Derivate verwendet.
Biologie: Die Verbindung wird auf ihre Rolle in der Zellsignalisierung und ihre Auswirkungen auf verschiedene biologische Pfade untersucht.
Medizin: Prostaglandin E1-Ethylester wird auf seine potenziellen therapeutischen Anwendungen untersucht, darunter die Behandlung von peripheren Gefäßerkrankungen, erektiler Dysfunktion und anderen Erkrankungen.
Industrie: Die Verbindung wird bei der Formulierung von pharmazeutischen Produkten und als Forschungswerkzeug in der Arzneimittelentwicklung verwendet
5. Wirkmechanismus
Prostaglandin E1-Ethylester übt seine Wirkungen durch die Aktivierung von prostanoidspezifischen Rezeptoren aus, die G-Protein-gekoppelte Rezeptoren sind. Nach Bindung an diese Rezeptoren aktiviert die Verbindung intrazelluläre Signalwege, die zur Anhäufung von cyclischem Adenosinmonophosphat (cAMP) führen. Dies führt zu Vasodilatation, Hemmung der Thrombozytenaggregation und entzündungshemmenden Wirkungen. Die Verbindung moduliert auch die Aktivität des Nuclear Factor-kappa B (NF-κB), wodurch Entzündungen und oxidativer Stress reduziert werden .
Ähnliche Verbindungen:
Prostaglandin E1: Die Stammverbindung mit ähnlichen biologischen Aktivitäten, aber geringerer Stabilität und Bioverfügbarkeit.
Prostaglandin E2: Ein weiteres natürlich vorkommendes Prostaglandin mit unterschiedlichen physiologischen Funktionen, darunter die Induktion der Wehen und die Regulation der Entzündung.
Prostaglandin F2α: Bekannt für seine Rolle in der Reproduktions physiologie und seine Verwendung bei der Behandlung von Glaukom.
Einzigartigkeit: Prostaglandin E1-Ethylester ist einzigartig aufgrund seiner erhöhten Stabilität und Bioverfügbarkeit im Vergleich zu Prostaglandin E1. Dies macht es zu einem effektiveren Therapeutikum mit einer längeren Wirkdauer. Darüber hinaus ermöglicht die Veresterung von Prostaglandin E1 die Entwicklung verschiedener Derivate mit maßgeschneiderten pharmakologischen Eigenschaften .
Wirkmechanismus
Target of Action
Alprostadil ethyl ester, also known as Prostaglandin E1 ethyl ester, primarily targets smooth muscle cells in the body . It is a chemically-identical synthetic form of prostaglandin E1 (PGE1), a potent vasodilator produced endogenously .
Mode of Action
Alprostadil ethyl ester acts as a smooth muscle relaxant that promotes vasodilation and inhibits platelet aggregation . In neonatal patients with ductus arteriosus patency, alprostadil relaxes the ductus arteriosus (DA) smooth muscle, preventing or reversing the functional closure of the DA that occurs shortly after birth .
Pharmacokinetics
The pharmacokinetic profiles of PGE1 and its metabolites in patients undergoing dialysis are similar to those previously reported for healthy volunteers . Endogenous plasma levels of about 1 ng/L (PGE1 and PGE0) and 10 ng/L (15-keto-PGE0) and maximal plasma concentrations after a 2-hour infusion of about 11, 13, and 330 ng/L (PGE1, PGE0, and 15-keto-PGE0, respectively) have been observed .
Result of Action
The administration of Alprostadil ethyl ester results in increased pulmonary or systemic blood flow in infants . It is also used for the treatment of erectile dysfunction due to neurogenic, vasculogenic, psychogenic, or mixed etiology . After administration, alprostadil promotes smooth muscle relaxation of the corpus cavernosal .
Biochemische Analyse
Biochemical Properties
Alprostadil Ethyl Ester is a smooth muscle relaxant that promotes vasodilation and platelet aggregation inhibition . It interacts with various enzymes, proteins, and other biomolecules in the body, primarily affecting vascular and ductus arteriosus (DA) smooth muscle .
Cellular Effects
When administered to the penis, Alprostadil Ethyl Ester increases blood flow to this area, resulting in an erection usually within 10-15 minutes . It influences cell function by promoting smooth muscle relaxation of the corpus cavernosal .
Molecular Mechanism
Alprostadil Ethyl Ester exerts its effects at the molecular level by directly affecting vascular and ductus arteriosus (DA) smooth muscle, preventing or reversing the functional closure of the DA that occurs shortly after birth . This results in increased pulmonary or systemic blood flow in infants .
Temporal Effects in Laboratory Settings
The effects of Alprostadil Ethyl Ester over time in laboratory settings have been observed in patients with end-stage renal disease undergoing haemodialysis . After administration, Alprostadil Ethyl Ester is metabolized in the corpus cavernosum, and a smaller portion is absorbed from the penis into systemic circulation .
Metabolic Pathways
Following administration, Alprostadil Ethyl Ester is metabolized and distributed throughout the entire body except for the central nervous system .
Transport and Distribution
After intravenous or arterial administration, Alprostadil Ethyl Ester is metabolized and distributed throughout the entire body except for the central nervous system . It is absorbed from the penis into systemic circulation following intracavernous administration .
Subcellular Localization
Given its role in promoting smooth muscle relaxation, it is likely to interact with cellular components involved in muscle contraction and relaxation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin E1 ethyl ester typically involves the esterification of Prostaglandin E1 with ethanol. This reaction is catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The esterification process can be optimized to achieve high yields and purity of the final product .
Industrial Production Methods: In industrial settings, the production of Prostaglandin E1 ethyl ester involves large-scale esterification processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure consistent product quality. The use of high-purity starting materials and catalysts is crucial for the efficient production of Prostaglandin E1 ethyl ester .
Analyse Chemischer Reaktionen
Reaktionstypen: Prostaglandin E1-Ethylester durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.
Reduktion: Reduktionsreaktionen können Prostaglandin E1-Ethylester in seine entsprechenden Alkohol-Derivate umwandeln.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Alkohole und substituierte Ester. Diese Produkte können unterschiedliche pharmakologische Eigenschaften und Anwendungen haben .
Vergleich Mit ähnlichen Verbindungen
Prostaglandin E1: The parent compound with similar biological activities but lower stability and bioavailability.
Prostaglandin E2: Another naturally occurring prostaglandin with distinct physiological functions, including the induction of labor and regulation of inflammation.
Prostaglandin F2α: Known for its role in reproductive physiology and its use in the treatment of glaucoma.
Uniqueness: Prostaglandin E1 ethyl ester is unique due to its enhanced stability and bioavailability compared to Prostaglandin E1. This makes it a more effective therapeutic agent with a longer duration of action. Additionally, the esterification of Prostaglandin E1 allows for the development of various derivatives with tailored pharmacological properties .
Eigenschaften
IUPAC Name |
ethyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-3-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27-4-2/h14-15,17-19,21,23,25H,3-13,16H2,1-2H3/b15-14+/t17-,18+,19+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDCZROIKIHUKJ-QZCLESEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)OCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189476 | |
| Record name | Alprostadil ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35900-16-4 | |
| Record name | Alprostadil ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035900164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alprostadil ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prost-13-en-1-oic acid, 11,15-dihydroxy-9-oxo-, ethyl ester, (11a,13E,15S)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALPROSTADIL ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG6WR57RZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Prostaglandin E1 ethyl ester in treating conditions like systemic scleroderma?
A1: Prostaglandin E1 ethyl ester is a prodrug that is hydrolyzed to Prostaglandin E1 (PGE1) in the body. [] PGE1 is a vasodilator, meaning it widens blood vessels. [] This effect is particularly beneficial in conditions like systemic scleroderma, where reduced blood flow to the skin is a major issue. [] By improving blood flow, Prostaglandin E1 ethyl ester can help alleviate symptoms like Raynaud's phenomenon and promote healing of skin lesions. []
Q2: How effective is transdermal application of Prostaglandin E1 ethyl ester in treating systemic scleroderma?
A2: Research suggests that transdermal application of Prostaglandin E1 ethyl ester can be effective in improving skin perfusion and reducing Raynaud's episodes in systemic scleroderma patients. One study observed a significant increase in blood cell velocity in the capillaries of patients after treatment. [] Another study reported a marked improvement in Raynaud's attacks, increased capillary flow, and healing of trophic skin lesions in a patient treated with Prostaglandin E1 ethyl ester patches. []
Q3: Are there any advantages of using Prostaglandin E1 ethyl ester over Prostaglandin E1 for transdermal delivery?
A3: Yes, Prostaglandin E1 ethyl ester, as a prodrug, exhibits enhanced skin penetration compared to Prostaglandin E1. [] This improved penetration is attributed to its increased lipophilicity. [] Formulating Prostaglandin E1 ethyl ester in alcoholic hydrogels, especially with enhancers like limonene or cineole, further improves its transdermal delivery and pharmacodynamic effects. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


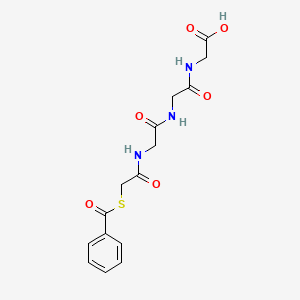
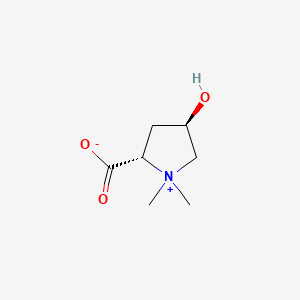
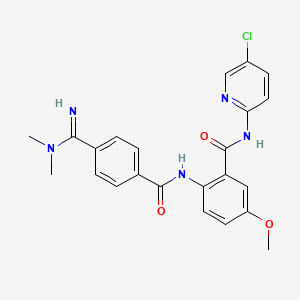

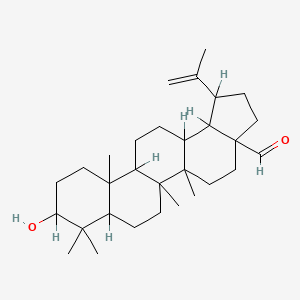
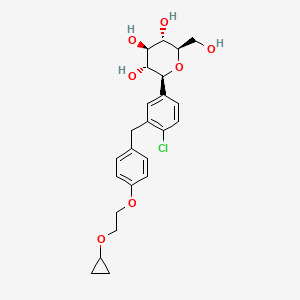
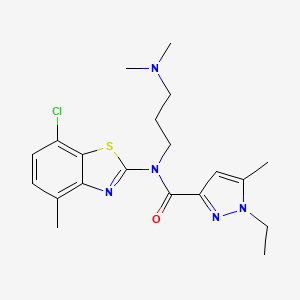


![1-[4-(4-Chlorophenyl)thiazol-2-yl]-2-(propan-2-ylidene)hydrazine](/img/structure/B1666934.png)
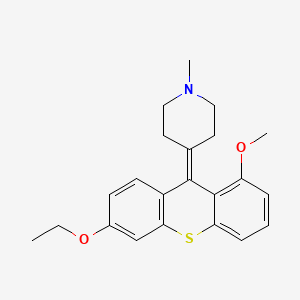
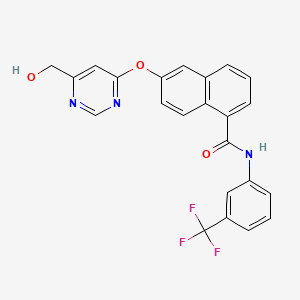
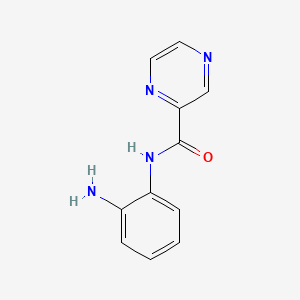
![sodium;[4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methylfuran-2-carbonyl]-(2-methylphenyl)sulfonylazanide](/img/structure/B1666943.png)
